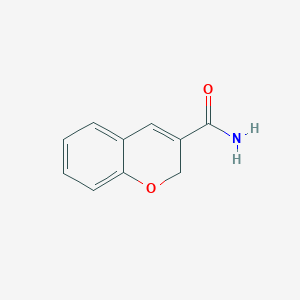

2H-chromene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEVMKODWDQIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144274 | |

| Record name | Compound 69-20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-00-9 | |

| Record name | Delta(3)-chromene-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 69-20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 2H-Chromene-3-Carboxamide Core

Abstract

The 2H-chromene-3-carboxamide scaffold is a privileged heterocyclic motif that constitutes the core of numerous compounds with significant biological activities. This guide provides an in-depth analysis of its fundamental structure, physicochemical properties, synthetic pathways, and established biological relevance. We will explore the causality behind synthetic choices, detail robust analytical protocols for characterization, and examine the structure-activity relationships that drive its application in medicinal chemistry and drug development. This document is intended for researchers, chemists, and pharmacologists seeking a comprehensive understanding of this versatile molecular architecture.

The this compound Scaffold: A Structural Overview

The this compound core is a bicyclic heterocyclic system. It features a benzene ring fused to a dihydropyran ring, with a carboxamide group attached at the C3 position of the pyran ring. This specific arrangement of atoms imparts a unique three-dimensional conformation and electronic distribution that is crucial for its biological interactions.

The core structure's "L-like" conformation, where different ring systems adopt a specific spatial arrangement, is often critical for binding to biological targets such as the endothelin-A (ET(A)) receptor.[1] This defined shape is a key determinant of the scaffold's ability to selectively interact with protein active sites.[1]

Caption: General workflow for DCC-mediated amide coupling synthesis.

Direct Amidation from Ester Precursors

Another efficient method involves the direct reaction of an ethyl 2-oxo-2H-chromene-3-carboxylate with an amine. [2]This approach is often simpler, avoiding the need to isolate the carboxylic acid intermediate.

Causality Behind Experimental Choices:

-

Solvent and Heat: The reaction is typically performed in hot ethanol under reflux. [2]Ethanol serves as a good solvent for both reactants, and the elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution, where the amine displaces the ethoxy group of the ester.

Analytical Characterization: A Self-Validating Protocol

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic techniques provides a self-validating system.

Step-by-Step Characterization Protocol:

-

Melting Point Analysis: Perform melting point determination on the purified solid. A sharp, defined melting range is an initial indicator of high purity. [3]2. Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Procedure: Record the IR spectrum of the compound.

-

Expected Peaks: Look for characteristic absorption bands:

-

Objective: To elucidate the precise atomic connectivity and structure.

-

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

Key ¹H NMR Signals (Example):

-

Objective: To confirm the molecular weight of the compound.

-

Procedure: Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

-

Expected Result: The measured m/z value for the protonated molecule [M+H]⁺ should match the calculated theoretical value with a mass error of less than 5 ppm. [2]

-

Biological Activities and Therapeutic Potential

The 2H-chromene scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities. [4]The carboxamide functional group at the C3 position often serves as a critical hydrogen bond donor/acceptor, facilitating interactions with biological targets.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant antibacterial and antifungal properties. [3]Some compounds exhibit a minimum inhibitory concentration (MIC) lower than standard drugs like streptomycin against certain bacterial strains, such as Bacillus cereus. [3]The mechanism is thought to be related to the molecule's electron-donating or electron-accepting capabilities, which can interfere with essential cellular processes in microbes. [3][5]

Monoamine Oxidase (MAO) Inhibition

Certain this compound derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). [6]MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. Molecular docking studies suggest that these inhibitors bind within the active site of hMAO-B, forming hydrogen bonds and pi-pi stacking interactions with key amino acid residues like CYSA 172 and ILEA 199. [6]

Caption: Mechanism of MAO-B inhibition by this compound derivatives.

Anticancer and Other Activities

The broader chromene family, including carboxamide derivatives, exhibits a vast array of other pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities. [1][2][7]For instance, some derivatives can induce apoptosis in cancer cells by interacting with tubulin at the colchicine-binding site, thereby disrupting microtubule formation and arresting the cell cycle. [1]

Conclusion and Future Outlook

The this compound core is a robust and versatile scaffold with proven therapeutic potential. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The established antimicrobial and neuroprotective activities, particularly as MAO-B inhibitors, highlight its importance in drug discovery. Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance potency and selectivity, as well as exploring novel therapeutic applications for this privileged chemical structure.

References

-

Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies. De La Salle University. Available at: [Link]

-

Ali, T. E., et al. (2021). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6), 786-807. Available at: [Link]

-

Bîcu, E., et al. (2024). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2024(1), M1844. Available at: [Link]

-

Wang, B., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3955-3959. Available at: [Link]

-

Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies. ResearchGate. Available at: [Link]

-

Ali, T. E., et al. (2021). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. Available at: [Link]

-

Kelani, T., et al. (2019). Synthesis and antimicrobial activities of this compound derivatives: Experimental and computational studies. ResearchGate. Available at: [Link]

-

Liu, H., et al. (2014). New this compound derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 81, 158-164. Available at: [Link]

-

Nawaz, M. A., et al. (2021). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 11(36), 22003-22016. Available at: [Link]

-

Raj, V., & Lee, J. (2020). 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. Available at: [Link]

-

Various Authors. (2025). Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. ResearchGate. Available at: [Link]

-

Al-Warhi, T., et al. (2018). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 23(8), 2084. Available at: [Link]

-

Various Authors. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... ResearchGate. Available at: [Link]

-

Chen, Y.-L., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1668. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dlsu.edu.ph [dlsu.edu.ph]

- 4. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New this compound derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2H-Chromene-3-Carboxamide Compounds

Preamble: The Chromene Core and the Quest for Mechanism

The 2H-chromene scaffold is a privileged heterocyclic structure, forming the backbone of numerous natural products like flavonoids, tocopherols, and anthocyanins.[1][2] Its synthetic derivatives, particularly the 2H-chromene-3-carboxamide class, have garnered significant attention from the medicinal chemistry community. These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] This therapeutic potential stems from their ability to interact with a diverse array of cellular targets.[2][5]

However, a promising phenotype is merely the starting point. For any compound to progress through the rigorous drug development pipeline, a deep and precise understanding of its mechanism of action (MoA) is non-negotiable. It is the compass that guides lead optimization, predicts potential side effects, and ultimately defines the therapeutic window. This guide provides researchers, scientists, and drug development professionals with a strategic, technically-grounded framework for dissecting the MoA of novel this compound compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust investigative cascade.

A Strategic Framework for MoA Elucidation

Determining a compound's MoA is an iterative process of hypothesis generation and validation. The core objective is to connect the chemical structure to a specific molecular interaction and a subsequent cellular response. Our approach is built on three pillars: identifying the direct molecular target, characterizing the physical interaction, and validating the downstream cellular consequences.

Part 1: Target Identification - Finding the Molecular Handshake

Target identification is the crucial first step in moving from a "black box" phenotypic observation to a concrete molecular mechanism.[6] The goal is to isolate and identify the specific protein(s) or biomolecule(s) that physically bind to the this compound compound. Modern approaches are broadly categorized into affinity-based and label-free methods.[7]

Affinity-Based Pull-Down Methods

The foundational principle of this technique is to use the small molecule as "bait" to "fish" for its binding partners within a complex biological sample, such as a cell lysate.[6][8] This requires chemically modifying the compound to attach it to a solid support or a tag.

Core Rationale: By immobilizing the compound, we can selectively capture proteins that have an affinity for it. Unbound proteins are washed away, and the captured proteins are then eluted and identified, typically by mass spectrometry. The choice of where to attach the linker on the this compound scaffold is critical and should be guided by Structure-Activity Relationship (SAR) data to ensure the modification occurs at a position not essential for its biological activity.[8]

Experimental Protocol: On-Bead Affinity Pulldown

-

Probe Synthesis: Covalently attach a linker (e.g., polyethylene glycol) to a non-critical position of the this compound. Conjugate the distal end of the linker to a solid support, such as NHS-activated agarose beads. A control set of beads with no compound should also be prepared.

-

Lysate Preparation: Culture relevant cells to ~80-90% confluency. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Incubation: Incubate the cleared cell lysate with the compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation. To reduce non-specific binding, a competition experiment can be run in parallel, where the lysate is pre-incubated with an excess of the free, unconjugated compound before adding the beads.

-

Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. This can be done by boiling the beads in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein hits from the compound-bead pulldown with the control beads. True targets should be significantly enriched in the compound sample and their binding should be diminished in the competition experiment.

Label-Free Methods

These methods avoid the potential pitfalls of chemical modification by using the compound in its native state.[7] A powerful example is the Cellular Thermal Shift Assay (CETSA).

Core Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[7] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures, we can identify which proteins are stabilized.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treatment: Treat cultured cells with the this compound compound or a vehicle control (e.g., DMSO) for a defined period.

-

Heating: Harvest the cells, resuspend them in a buffered solution, and divide them into aliquots. Heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by immediate cooling.

-

Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) to release soluble proteins. Pellet the aggregated, denatured proteins by ultracentrifugation.

-

Detection: Collect the supernatant containing the soluble (non-denatured) proteins. Analyze the abundance of specific proteins at each temperature in both vehicle- and compound-treated samples using Western Blotting.

-

Data Analysis: A target protein will show a "thermal shift," meaning it remains soluble at higher temperatures in the compound-treated sample compared to the vehicle control. This generates a sigmoidal "melting curve" that shifts to the right upon ligand binding.

Part 2: Target Validation and Interaction Characterization

Identifying a putative target is not the end of the story. It is a hypothesis that requires rigorous validation. We must confirm the direct interaction and quantify its characteristics.

Biochemical Assays: Confirming Functional Modulation

If the identified target is an enzyme, the most direct validation is to assess whether the compound modulates its activity in a purified, cell-free system.[9] Many chromene derivatives have been identified as enzyme inhibitors.[10][11][12]

Known Enzyme Targets for Chromene Derivatives

| Compound Class | Enzyme Target | Reported Activity (IC50) |

| Phenylimino-2H-chromen-3-carboxamides | β-secretase (BACE1) | 98 nM (for most potent derivative)[10] |

| 2H-chromene-3-carboxamides | Monoamine Oxidase B (hMAO-B) | 0.93 µM (for most potent derivative)[12] |

| 6-sulfonamide-2H-chromenes | α-amylase | 1.08 µM (for most potent derivative)[11] |

| 6-sulfonamide-2H-chromenes | α-glycosidase | Potent inhibition noted[11] |

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Assay Setup: In a microplate, combine the purified target enzyme, its specific substrate, and assay buffer. The assay must utilize a method to detect product formation or substrate depletion over time (e.g., absorbance, fluorescence, or luminescence).[13][14]

-

Compound Addition: Add varying concentrations of the this compound compound (typically a serial dilution) to the wells. Include appropriate controls (no enzyme, no substrate, vehicle only).

-

Reaction Initiation & Monitoring: Initiate the reaction (e.g., by adding substrate or a cofactor). Monitor the reaction progress kinetically using a plate reader.[15]

-

Data Analysis (IC50 Determination): Measure the initial reaction rate (V₀) for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the kinetic assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using a double-reciprocal plot (Lineweaver-Burk) to visualize the effect of the inhibitor on Vmax and Km.[9][16]

Biophysical Assays: Quantifying the Binding Event

Biophysical techniques provide orthogonal validation by directly measuring the binding affinity (K_D) and kinetics (k_on, k_off) of the compound-target interaction, independent of functional activity. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are industry standards for this purpose.[9] These methods confirm a physical interaction and provide crucial data for SAR optimization.

Part 3: Elucidating the Cellular Consequences

The final pillar is to connect the validated molecular interaction to the observed cellular phenotype. This involves demonstrating that the compound's effect on cells is a direct result of its action on the identified target.

Cell-Based Functional Assays

These assays bridge the gap between biochemistry and cell biology.[17] If a compound inhibits a specific kinase, we must show that downstream phosphorylation events in the relevant signaling pathway are consequently reduced in treated cells.

Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Treatment: Seed cells in culture plates. Once attached, treat them with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for different time points. Include a positive control (a known activator of the pathway) and a vehicle control.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantification & Electrophoresis: Quantify the total protein concentration (e.g., using a BCA assay). Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer & Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream substrate of the target protein (e.g., anti-p-Kinase C from Figure 3). Subsequently, probe with a primary antibody for the total amount of that protein as a loading control.

-

Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (like HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. A successful MoA validation will show a dose-dependent decrease in the phosphorylated protein signal, while the total protein level remains unchanged.

Conclusion: Synthesizing the Narrative

Elucidating the mechanism of action for a this compound compound is a systematic investigation that builds a coherent, evidence-based narrative. It begins with the unbiased identification of a molecular target, proceeds to the rigorous validation and quantitative characterization of that interaction, and culminates in linking that specific molecular event to the overall cellular response. By employing a multi-faceted approach combining affinity and label-free proteomics, biochemical kinetics, and functional cell biology, researchers can construct a high-confidence MoA model. This detailed understanding is the bedrock upon which successful, rationally designed therapeutic agents are built.

References

-

N. Thomas and Dr. Subin Mary Zachariah, "Pharmacological activities of chromene derivatives: An overview", Asian Journal of Pharmaceutical and Clinical Research, vol. 6, no. 4, pp. 11-15, 2013. [Link]

-

Tabana, Y. M., et al. "Target identification of small molecules: an overview of the current applications in drug discovery." EJNMMI Radiopharmacy and Chemistry 8.1 (2023): 31. [Link]

-

Singh, O., et al. "Review on Chromen derivatives and their Pharmacological Activities." Research Journal of Pharmacy and Technology 13.11 (2020): 5601-5608. [Link]

-

UCL. "Target Identification and Validation (Small Molecules)." UCL Translational Research Office. [Link]

-

Tabana, Y. M., et al. "(PDF) Target identification of small molecules: an overview of the current applications in drug discovery." ResearchGate. [Link]

-

Broad Institute. "Small-molecule Target and Pathway Identification." Broad Institute. [Link]

-

Lomenick, B., et al. "Identification of direct protein targets of small molecules." ACS chemical biology 4.1 (2009): 39-50. [Link]

-

Al-Warhi, T., et al. "A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential." Oriental Journal of Chemistry 39.5 (2023). [Link]

-

Gaikwad, A., et al. "Synthesis and antimicrobial activities of this compound derivatives: Experimental and computational studies." ResearchGate. [Link]

-

Kumar, A., et al. "Pharmacological activities of chromene derivatives: An overview." ResearchGate. [Link]

-

Semantic Scholar. "PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW." Semantic Scholar. [Link]

-

Wikipedia. "Enzyme assay." Wikipedia. [Link]

-

Olomola, T. O., et al. "Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies." De La Salle University. [Link]

-

Tip Biosystems. "What Are Enzyme Kinetic Assays?" Tip Biosystems. [Link]

-

Ali, M. A., et al. "Phenylimino-2H-chromen-3-carboxamide derivatives as novel small molecule inhibitors of β-secretase (BACE1)." PubMed. [Link]

-

Al-Warhi, T., et al. "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules 26.6 (2021): 1693. [Link]

-

LSU Health Shreveport. "Enzyme Assays and Kinetics." LSU School of Medicine. [Link]

-

Sygnature Discovery. "Mechanism of Action (MOA)." Sygnature Discovery. [Link]

-

Olomola, T. O., et al. "Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies." ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. "Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico..." RSC Advances 14.23 (2024): 16404-16421. [Link]

-

Liu, X. H., et al. "New this compound derivatives: design, synthesis and use as inhibitors of hMAO." European journal of medicinal chemistry 81 (2014): 242-249. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. amrita.edu [amrita.edu]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. rjptonline.org [rjptonline.org]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Phenylimino-2H-chromen-3-carboxamide derivatives as novel small molecule inhibitors of β-secretase (BACE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Innovation of 6-sulfonamide-2 H -chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02143F [pubs.rsc.org]

- 12. New this compound derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme assay - Wikipedia [en.wikipedia.org]

- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 15. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 16. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 17. promega.kr [promega.kr]

A Senior Application Scientist's Guide to the In Vitro Screening of Novel 2H-Chromene-3-Carboxamide Libraries

Preamble: The Therapeutic Promise of the Chromene Scaffold

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, appearing as a core component in numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1][2][3] Derivatives of 2H-chromene-3-carboxamide, in particular, have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4][5] The versatility of this scaffold allows for extensive chemical modification, making it an ideal candidate for the generation of diverse compound libraries aimed at discovering novel therapeutic agents.

This guide provides a comprehensive framework for the in vitro screening of novel this compound libraries. It is designed for drug discovery professionals and moves beyond simple protocol recitation to explain the strategic rationale behind each step of the screening cascade. Our focus is on building a robust, self-validating workflow that efficiently identifies and characterizes promising lead compounds.

Part 1: The Foundation - Library Design and Synthesis

The quality of any screening campaign is fundamentally dependent on the quality and design of the compound library. While this guide focuses on screening, a brief consideration of the library's origin is paramount. Synthesis of this compound libraries often employs methods like the Baylis-Hillman reaction or modern catalytic strategies such as rhodium(III)-catalyzed C–H activation, allowing for the creation of a diverse set of analogs.[4][6]

Key Consideration: The design of the library should be hypothesis-driven. Are you targeting a specific enzyme family, like kinases or monoamine oxidases?[7][8] Or are you seeking a desired cellular phenotype, such as apoptosis induction in cancer cells?[1] This initial decision will dictate the entire screening strategy.

Part 2: The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign is not a single experiment but a logical, tiered progression designed to eliminate unpromising compounds efficiently while gathering increasingly detailed information about potential hits. This cascade approach minimizes cost and effort by applying the most resource-intensive assays only to the most promising candidates.

Caption: The In Vitro Drug Discovery Screening Cascade.

Tier 1: Primary Screening & Hit Identification

The goal of primary screening is to rapidly assess the entire library to identify "hits"—compounds that show activity in a target-specific or phenotypic assay. High-Throughput Screening (HTS) is the cornerstone of this stage, utilizing automation to test thousands of compounds per day.[9][10]

Causality Behind the Choice: We use HTS to cast a wide net. By testing at a single, relatively high concentration (e.g., 10-20 µM), we aim to identify all potential actives, accepting that this will include false positives. The key is speed and scale.[11][12]

Self-Validating System: A robust HTS assay includes critical controls on every plate:

-

Negative Controls: Wells containing only vehicle (e.g., DMSO) to define baseline activity (0% effect).

-

Positive Controls: Wells containing a known active compound to define maximal activity (100% effect).

-

Assay Quality Metric: The Z'-factor is calculated from these controls. A Z'-factor > 0.5 is considered the gold standard for an excellent, reliable assay.

Tier 2: Hit Confirmation and Triage

Hits from the primary screen are considered provisional. This tier is designed to confirm their activity and eliminate artifacts.

Step 1: Hit Confirmation. The first crucial step is to re-test the initial hits. This must be done using a fresh, dry powder sample of the compound to rule out issues with compound degradation or concentration errors in the original screening plates.

Step 2: Dose-Response and Potency Determination. Confirmed hits are then tested across a range of concentrations (typically using a serial dilution). This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the compound required to achieve 50% of the maximal effect.[13] The IC₅₀ is a critical measure of a compound's potency.

Step 3: General Cytotoxicity Profiling. This is arguably the most important counter-screen.[14] A compound may appear to be a potent inhibitor in a biochemical assay, but if it simply kills all cells, its activity is non-specific and therapeutically useless.[15] Cytotoxicity assays measure the overall health of cells after exposure to the compound.[16][17]

Data Presentation: Comparison of Common Cytotoxicity Assays

| Assay Name | Principle | Advantages | Disadvantages |

| MTT Assay | Measures mitochondrial reductase activity in viable cells, which converts MTT tetrazolium salt to a purple formazan product.[18] | Inexpensive, widely used, good for adherent cells. | Can be affected by compounds that alter cellular metabolism; endpoint assay. |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and stain blue.[16] | Simple, rapid, inexpensive. | Manual counting can be subjective; only measures membrane integrity. |

| Propidium Iodide (PI) Staining | PI is a fluorescent dye that cannot cross the membrane of live cells, but intercalates with the DNA of dead cells.[16][19] | Quantitative (flow cytometry), specific for membrane integrity. | Requires more specialized equipment (flow cytometer or fluorescence microscope). |

| CellTiter-Glo® | A luminescent assay that quantifies ATP, an indicator of metabolically active, viable cells.[13] | Highly sensitive, rapid (one-step), suitable for HTS. | More expensive than colorimetric assays. |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a foundational method for assessing the impact of your this compound library on cell viability.[18]

-

Cell Seeding: Plate your chosen cell line (e.g., MCF-7 breast cancer cells) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (negative control) and a known cytotoxic agent (positive control) wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.

Caption: Principle of the MTT Cell Viability Assay.

Tier 3: Secondary & Mechanistic Assays

Compounds that are potent and non-toxic (or selectively toxic to cancer cells, for instance) advance to this tier. Here, we aim to understand how they work.

Target-Based vs. Phenotypic Screening: Your approach here depends on your initial strategy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caribjscitech.com [caribjscitech.com]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dlsu.edu.ph [dlsu.edu.ph]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New this compound derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaron.com [pharmaron.com]

- 10. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nuvisan.com [nuvisan.com]

- 12. Leveraging High Throughput Screening services to accelerate drug discovery and development - Syngene International Ltd [syngeneintl.com]

- 13. noblelifesci.com [noblelifesci.com]

- 14. nebiolab.com [nebiolab.com]

- 15. opentrons.com [opentrons.com]

- 16. kosheeka.com [kosheeka.com]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The 2H-Chromene-3-Carboxamide Core: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Power of the Privileged Scaffold

In the intricate world of drug discovery, the concept of a "privileged scaffold" stands as a cornerstone of efficient and successful therapeutic design. First introduced by Evans in 1988, this term describes a molecular framework that can serve as a high-affinity ligand for multiple, often unrelated, biological targets.[1] These scaffolds are not mere chemical curiosities; they are nature's pre-validated starting points, offering a significant advantage in the quest for novel drugs by increasing the hit rate in screening campaigns and providing a solid foundation for lead optimization.[1][2] Characteristics of these elite structures include high chemical stability, amenability to diverse functionalization, and favorable pharmacokinetic properties.[1] Within this exclusive class of molecular architectures, the 2H-chromene-3-carboxamide moiety has emerged as a particularly versatile and potent scaffold, demonstrating a remarkable breadth of biological activities. This guide will provide an in-depth exploration of the this compound core, from its synthesis to its diverse applications in medicinal chemistry, offering insights for researchers and drug development professionals.

Synthetic Strategies: Building the this compound Core

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The this compound framework can be constructed through several reliable synthetic routes, often starting from readily available precursors. A common and effective method involves the coupling of a 2H-chromene-3-carboxylic acid derivative with a desired amine.

A widely employed route to the precursor 2H-chromene-3-carboxylic acids is through a Baylis-Hillman reaction. This reaction, typically between a salicylaldehyde derivative and an acrylate, forms a key intermediate that can then be cyclized to the 2H-chromene ring system.[3] The subsequent amide coupling is a standard and versatile reaction in organic synthesis.

Below is a generalized workflow for the synthesis of this compound derivatives.

Sources

Initial Toxicology Screening of 2H-Chromene-3-Carboxamide Derivatives: A Framework for Early-Stage Safety Assessment

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise and Toxicological Imperative of the Chromene Scaffold

The 2H-chromene-3-carboxamide scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and monoamine oxidase (MAO) inhibitory properties.[1][2][3][4][5] The versatility of the chromene ring system allows for extensive structural modification, enabling the fine-tuning of pharmacological activity.[6] However, as with any novel chemical entity destined for therapeutic use, a thorough evaluation of its safety profile is as critical as the assessment of its efficacy.[7][8]

Early-stage toxicological screening is not merely a regulatory hurdle but a fundamental component of efficient drug discovery.[8][9] Identifying potential liabilities such as cytotoxicity, genotoxicity, or cardiotoxicity before significant resources are invested allows for the early termination of unsuitable candidates and provides crucial structure-activity relationship (SAR) data to guide the design of safer, more effective molecules.[10][11]

This guide presents a structured, multi-tiered approach to the initial toxicological screening of novel this compound derivatives. It is designed to provide a robust, self-validating framework that moves logically from broad-based in vitro assessments to targeted safety pharmacology and preliminary in vivo studies. The causality behind each experimental choice is explained, providing researchers with not just a protocol, but a strategic roadmap for de-risking this promising class of compounds.

Part 1: Foundational In Vitro Assessment: The Broad Net

The initial phase of screening is designed to rapidly identify compounds with overt cellular toxicity or mutagenic potential and to understand their basic metabolic fate. These assays are typically high-throughput and serve as the first filter in the safety assessment cascade.[10][11]

Chapter 1.1: Cytotoxicity Profiling

Rationale: The first question for any potential therapeutic is whether it kills cells indiscriminately. Cytotoxicity assays measure a compound's ability to cause cell death.[7] This data is crucial for establishing a therapeutic window—the concentration range where the compound elicits its desired pharmacological effect without causing significant toxicity. The half-maximal inhibitory concentration (IC50) is the standard metric derived from these assays. Numerous chromene derivatives have been evaluated for their cytotoxic potential against various cancer cell lines, making this a critical starting point.[12][13][14]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] It is a robust, widely adopted, and cost-effective method for initial cytotoxicity screening.

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[12]

-

Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[12]

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |

| DERIVATIVE-01 | HepG2 | 72 | 8.5 |

| DERIVATIVE-01 | HEK293 | 72 | 25.1 |

| DERIVATIVE-02 | HepG2 | 72 | > 100 |

| DERIVATIVE-02 | HEK293 | 72 | > 100 |

| Doxorubicin (Control) | HepG2 | 72 | 0.9 |

Chapter 1.2: Genotoxicity Assessment

Rationale: Genotoxicity is the ability of a chemical to damage DNA, which can lead to mutations and potentially cancer.[16] Assessing genotoxic liabilities is a mandatory part of preclinical safety testing.[16][17] An early negative result in a bacterial mutation assay provides significant confidence, while a positive result is a major red flag that often requires extensive follow-up and may halt development.[16]

Recommended Assay: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is the gold standard for identifying compounds that can cause gene mutations.[18][19] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[18][19]

Caption: Workflow for the Ames bacterial reverse mutation test.

-

Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to detect different types of mutations.[18]

-

Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, which should include cytotoxic concentrations.

-

Plate Incorporation: In separate tubes, mix the test compound at various concentrations, the bacterial culture, and either a phosphate buffer (-S9) or the S9 mix (+S9).

-

Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Evaluation: A compound is considered mutagenic if it produces a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Chapter 1.3: Metabolic Stability

Rationale: A drug's metabolic stability profoundly impacts its pharmacokinetic profile, including its half-life and bioavailability.[20][21] Compounds that are metabolized too quickly may not achieve therapeutic concentrations, while those that are metabolized too slowly could accumulate and cause toxicity.[20] Early assessment of metabolic stability using liver fractions (microsomes or S9) helps predict in vivo clearance and identifies potential metabolic liabilities.[22][23]

Recommended Assay: Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[21][24] The output is typically expressed as intrinsic clearance (Clint) or half-life (t½).

-

Reagent Preparation: Prepare pooled liver microsomes (human, rat), NADPH (cofactor), and the test compound.

-

Incubation: Incubate the test compound (e.g., at 1 µM) with the liver microsomes in a phosphate buffer at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding NADPH.

-

Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance.

| Compound ID | Species | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification |

| DERIVATIVE-01 | Human | 15 | 92.4 | High Clearance |

| DERIVATIVE-02 | Human | 85 | 16.3 | Low Clearance |

| Verapamil (Control) | Human | 22 | 63.0 | Moderate Clearance |

Part 2: Early Safety Pharmacology: Critical Organ Systems

After passing the initial broad screening, promising candidates should be evaluated for specific, high-impact liabilities. Cardiotoxicity is a leading cause of drug attrition and withdrawal from the market, making it a priority for early assessment.[9]

Chapter 2.1: Cardiotoxicity Screening (hERG Assay)

Rationale: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel (IKr) critical for cardiac repolarization.[25][26] Inhibition of this channel can delay repolarization, leading to QT interval prolongation on an electrocardiogram (ECG). This can escalate to a life-threatening arrhythmia called Torsades de Pointes (TdP).[26] Regulatory agencies, such as the FDA, mandate hERG testing as part of the safety assessment (ICH S7B guideline).[26][27]

Recommended Assay: Automated Patch-Clamp hERG Assay

Automated electrophysiology platforms (e.g., QPatch, SyncroPatch) provide a higher-throughput alternative to traditional manual patch-clamp for assessing compound effects on the hERG channel.[25] These systems use cultured cell lines (e.g., HEK293) stably expressing the hERG channel to measure ion flow in response to a specific voltage protocol.[25]

-

Cell Preparation: Use HEK293 cells stably transfected with the hERG KCNH2 gene.

-

Compound Application: The automated system applies the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the cells.[25] A vehicle control (DMSO) and a potent hERG inhibitor (e.g., E-4031) are included as negative and positive controls, respectively.[25]

-

Electrophysiology: A specific voltage protocol is applied to elicit the hERG tail current, which is recorded continuously.[27]

-

Data Acquisition: The system measures the peak tail current before and after compound application.

-

Analysis: The percentage of hERG current inhibition is calculated for each concentration. An IC50 value is determined by fitting the concentration-response data to the Hill equation.

| Compound ID | hERG Inhibition IC50 (µM) | Risk Classification |

| DERIVATIVE-01 | 2.5 | High Risk |

| DERIVATIVE-02 | > 30 | Low Risk |

| E-4031 (Control) | 0.009 | High Risk |

Part 3: Preliminary In Vivo Evaluation

Compounds that demonstrate a clean profile in in vitro assays (low cytotoxicity, non-genotoxic, metabolically stable, and low hERG risk) can be advanced to a preliminary in vivo study to assess their effects in a whole-organism system.[28]

Chapter 3.1: Acute Oral Toxicity (OECD Guidelines)

Rationale: Acute oral toxicity studies provide essential information on the potential health hazards of a single, short-term oral exposure to a substance.[29] This data is used to determine the dose range for subsequent studies and is a key component of regulatory classification and labeling.[29][30] Modern methods focus on using fewer animals and observing for signs of toxicity rather than lethality alone.[31]

Recommended Method: Acute Toxic Class Method (OECD 423) or Up-and-Down Procedure (OECD 425)

These methods are preferred over the classical LD50 test (OECD 401) as they use significantly fewer animals to classify a compound's toxicity.[30] The procedure involves dosing animals sequentially, with the outcome for one animal determining the dose for the next.

-

Animal Model: Use a single sex of a standard rodent species (typically nulliparous, non-pregnant female rats).[30]

-

Starting Dose: Select a starting dose (e.g., 300 mg/kg) based on available in vitro data or structure-activity relationships.[30]

-

Dosing: Administer the compound orally by gavage to a single animal.

-

Observation: Observe the animal closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in behavior, body weight, coordination, respiration).[31]

-

Dose Adjustment:

-

If the animal survives, dose the next animal at a higher fixed dose level.

-

If the animal dies, dose the next animal at a lower fixed dose level.[30]

-

-

Endpoint: The test is complete when enough information is gathered to classify the substance according to the Globally Harmonized System (GHS). The outcome provides a range for the lethal dose rather than a precise LD50 point estimate.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Part 4: Integrated Data Analysis & Decision Making

The true power of this screening cascade lies in the integration of all data points to form a holistic preliminary safety profile. No single assay determines a compound's fate; rather, the collective evidence guides the decision-making process.

Causality and Interpretation:

-

A high cytotoxicity IC50 relative to the pharmacological potency (the therapeutic index) is desirable. If the IC50 is close to the efficacy concentration, the therapeutic window is narrow.

-

A positive Ames test is a significant hurdle. The causality may be direct DNA interaction or through a reactive metabolite, but either outcome often leads to termination unless the indication is for a life-threatening disease with no other treatments.[16]

-

Metabolic instability (high clearance) suggests the compound may have poor bioavailability and a short half-life in vivo, potentially limiting its efficacy.[21] Conversely, very low clearance could lead to accumulation and toxicity.[20]

-

A potent hERG inhibition IC50 (e.g., <10 µM) is a major concern for cardiotoxicity.[25] The risk is evaluated by comparing this value to the expected therapeutic plasma concentration.

-

The acute oral toxicity study provides the first insight into whole-system toxicity and helps set the maximum tolerated dose (MTD) for future efficacy studies.

Caption: A simplified decision-making flowchart for toxicological screening.

Conclusion

The initial toxicological screening of novel this compound derivatives is a critical, value-adding process in drug discovery. By employing a systematic, tiered approach—beginning with broad in vitro assessments of cytotoxicity, genotoxicity, and metabolic stability, followed by targeted safety pharmacology for cardiotoxicity, and culminating in a preliminary in vivo acute toxicity study—researchers can make informed, data-driven decisions. This framework allows for the efficient identification of promising candidates with acceptable safety profiles, ultimately reducing the high attrition rates that plague pharmaceutical development and accelerating the journey of potentially life-saving therapeutics to the clinic.

References

-

De La Salle University. Synthesis and Antimicrobial Activities of this compound Derivatives: Experimental and Computational Studies. Available from: [Link]

-

ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]

-

Eurofins Discovery. Metabolic Stability Services. Available from: [Link]

-

Charles River Laboratories. In Vitro Toxicology Testing. Available from: [Link]

-

National Toxicology Program (NTP). OECD Test Guideline 401 - Acute Oral Toxicity (1987). Available from: [Link]

-

IT Medical Team. Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Available from: [Link]

-

News-Medical.Net. Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Available from: [Link]

-

Labcorp. In vitro toxicology nonclinical studies. Available from: [Link]

-

Frontage Laboratories. Metabolic Stability. Available from: [Link]

-

Slideshare. Acute Toxicity by OECD Guidelines. Available from: [Link]

-

OECD iLibrary. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Available from: [Link]

-

TME Scientific. In Vitro Toxicology Assays. Available from: [Link]

-

National Institutes of Health (NIH). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. Available from: [Link]

-

Slideshare. hERG Assay. Available from: [Link]

-

OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Available from: [Link]

-

Evotec (Cyprotex). hERG Safety. Available from: [Link]

-

National Institutes of Health (NIH). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

-

Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Available from: [Link]

-

National Institutes of Health (NIH). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Available from: [Link]

-

PubMed. New this compound derivatives: design, synthesis and use as inhibitors of hMAO. Available from: [Link]

-

ACS Publications. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Available from: [Link]

-

ResearchGate. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Available from: [Link]

-

Mediford Corporation. Best Practice hERG Assay. Available from: [Link]

-

PubMed. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Available from: [Link]

-

ResearchGate. Synthesis and antimicrobial activities of this compound derivatives: Experimental and computational studies | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies | Request PDF. Available from: [Link]

-

Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available from: [Link]

-

Royal Society of Chemistry. Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]

-

PubMed. Cytotoxic activity evaluation and QSAR study of chromene-based chalcones. Available from: [Link]

-

ResearchGate. Chemical structures of biological active chromenes. Available from: [Link]

-

Avicenna Journal of Medical Biochemistry. Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. Available from: [Link]

-

ResearchGate. Structures of fused chromenes (red-highlighted) with cytotoxic and apoptotic effects. Available from: [Link]

-

National Institutes of Health (NIH). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Available from: [Link]

-

Journal of Molecular and Pharmaceutical Sciences. Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Available from: [Link]

-

Vivotecnia. Genotoxicity testing of chemicals. Available from: [Link]

-

Nuvisan. In vivo toxicology and safety pharmacology. Available from: [Link]

-

National Institutes of Health (NIH). Heterocycles in Medicinal Chemistry. Available from: [Link]

-

International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Available from: [Link]

Sources

- 1. dlsu.edu.ph [dlsu.edu.ph]

- 2. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New this compound derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic activity evaluation and QSAR study of chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. news-medical.net [news-medical.net]

- 9. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 10. criver.com [criver.com]

- 11. labcorp.com [labcorp.com]

- 12. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. books.rsc.org [books.rsc.org]

- 17. Genotoxicity testing of chemicals - Reach - Ames test - OECD 471 [vivotecnia.com]

- 18. jmps.crsp.dz [jmps.crsp.dz]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 22. 代谢稳定性测定 [sigmaaldrich.cn]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 26. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 27. fda.gov [fda.gov]

- 28. nuvisan.com [nuvisan.com]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. umwelt-online.de [umwelt-online.de]

The Evolving Landscape of 2H-Chromenes: A Technical Guide to Structure-Activity Relationships for Drug Discovery

Introduction: The Privileged Scaffold of 2H-Chromene

The 2H-chromene scaffold, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic interest.[1][2] This "privileged scaffold" is renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6] The structural versatility of the 2H-chromene ring system allows for extensive chemical modifications, making it an attractive template for the design and development of novel drug candidates. Understanding the intricate structure-activity relationships (SAR) of substituted 2H-chromenes is paramount for medicinal chemists to rationally design and optimize compounds with enhanced potency and selectivity for a myriad of biological targets.[3][5] This in-depth technical guide provides a comprehensive overview of the SAR studies of substituted 2H-chromenes, delving into their synthesis, key biological activities, and the critical influence of various substituents on their pharmacological effects.

Synthetic Strategies: Accessing Chemical Diversity

The exploration of 2H-chromene SAR is intrinsically linked to the synthetic methodologies available to generate a diverse library of analogues. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern catalytic methods, enabling the introduction of a wide array of substituents at various positions of the chromene core.

Key Synthetic Approaches:

-

Condensation Reactions: One of the most common approaches involves the reaction of salicylaldehydes with various active methylene compounds. For instance, the one-pot, three-component reaction of salicylaldehydes, acetylacetone, and an alcohol catalyzed by tetra-n-butylammonium fluoride (TBAF) provides a straightforward route to alkoxy-substituted 2H-chromenes.[7]

-

Intramolecular Cyclization: Electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, or PhSeBr yields 3,4-disubstituted 2H-benzopyrans under mild conditions, tolerating a range of functional groups.[8]

-

Catalytic Methods: Transition metal-catalyzed reactions have emerged as powerful tools for 2H-chromene synthesis.[9] For example, an iron-catalyzed intramolecular alkyne-carbonyl metathesis has been developed to produce 3-substituted 2H-chromenes.[1]

-

Petasis Condensation: The Petasis condensation of vinylic or aromatic boronic acids with salicylaldehydes and amines, followed by a thermal cyclization, offers a convenient method for the preparation of 2-substituted 2H-chromenes.[8]

The choice of synthetic strategy is often dictated by the desired substitution pattern, with each method offering unique advantages in terms of substrate scope, efficiency, and functional group tolerance.

Structure-Activity Relationships for Key Biological Targets

The biological activity of 2H-chromenes can be profoundly influenced by the nature and position of substituents on both the aromatic and pyran rings. The following sections dissect the SAR of 2H-chromenes against several important therapeutic targets.

Anticancer Activity

The 2H-chromene scaffold is a recurring motif in a multitude of potent anticancer agents.[3][4] SAR studies have revealed several key structural features that govern their cytotoxic and antiproliferative effects.

-

Substitution at C2: The substituent at the C2 position plays a crucial role in modulating anticancer activity. For instance, in a series of 2-substituted 2H-chromenes developed as inhibitors of TGF-β receptors, the nature of the substituent significantly impacted their biological activity.[10]

-

Substitution on the Benzene Ring: The electronic properties and steric bulk of substituents on the aromatic ring are critical. Halogenation, particularly at the C6 and C8 positions, has been shown to enhance anticancer potency.[11][12] For example, a 6-bromo-2-methyl-2H-chromene derivative bearing a hydantoin moiety at the C3 position exhibited a cytotoxicity profile comparable to cisplatin.[12]

-

Substitution at C3: The C3 position is a common site for modification. The introduction of a 3-nitro group, often in combination with a 2-trifluoromethyl group, has been explored for P2Y6 receptor antagonists, a target implicated in cancer.[13] Furthermore, 2H-chromene-3-carboxamides have demonstrated significant antimicrobial and, by extension, potential anticancer activities.[14]

-

Fused Ring Systems: Fusing other heterocyclic rings to the 2H-chromene scaffold can lead to compounds with enhanced antiproliferative activity. For example, benzo[h]chromene derivatives have shown potent activity against various cancer cell lines.[15]

The mechanism of action for many anticancer 2H-chromenes involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like the hypoxia-inducible factor-1 (HIF-1) pathway.[3][16]

Table 1: SAR Summary of Anticancer 2H-Chromenes

| Position | Substituent Type | Effect on Anticancer Activity | Reference |

| C2 | Phenyl, Substituted Phenyl | Modulates activity, often essential for potency | [10] |

| C3 | Nitro, Carboxamide, Methylene-azolidinones | Often enhances activity, provides a point for diversification | [12][13][14] |

| C6 | Halogens (Br, Cl, F), Methoxy | Generally increases potency, influences lipophilicity | [3][11][12] |

| C8 | Halogens (Cl) | Can contribute to enhanced activity | [11] |

| Fused Rings | Pyrimidine, Triazole | Can significantly increase antiproliferative effects | [15] |

Antimicrobial Activity

Substituted 2H-chromenes have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[14][17]

-

Halogenation: The presence and position of halogen substituents on the chromene ring are critical determinants of antibacterial activity. Tri-halogenated 3-nitro-2H-chromenes have displayed potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[11] Specifically, a 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent.[11]

-

C3-Carboxamides: Derivatives of 2H-chromene-3-carboxylic acid, particularly the corresponding carboxamides, have shown significant antibacterial and antifungal activity.[14] The nature of the amine used to form the amide bond influences the antimicrobial spectrum and potency.

-

Electron-donating vs. Electron-withdrawing Groups: SAR studies have indicated that electron-withdrawing groups, such as halogens and nitro groups, tend to enhance antibacterial activity, while electron-donating groups on either the aromatic or the C2-phenyl ring often lead to diminished or no inhibition.[11]

Table 2: SAR Summary of Antimicrobial 2H-Chromenes

| Position | Substituent Type | Effect on Antimicrobial Activity | Reference |

| C2-Phenyl | Halogens (Br) | Enhances activity | [11] |

| C3 | Nitro, Carboxamide | Crucial for potent activity | [11][14] |

| C6 | Halogens (Br) | Increases antibacterial potency | [11] |

| C8 | Halogens (Cl) | Contributes to enhanced activity | [11] |

Antioxidant Activity

The 2H-chromene scaffold is a component of tocopherols (Vitamin E), which are well-known natural antioxidants. Synthetic 2H-chromenes have also been investigated for their antioxidant potential.[1][7]

The antioxidant capacity of chromene derivatives is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals. The substitution pattern on the aromatic ring can influence the redox potential of the molecule and, consequently, its antioxidant activity. For example, a series of alkoxy-substituted 2H-chromenes synthesized via a three-component reaction showed promising antioxidant activities.[7]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

General Synthetic Procedure for 2H-Chromenes via Petasis Condensation

-

To a solution of salicylaldehyde (1.0 eq) in a suitable solvent (e.g., toluene) add the desired amine (1.2 eq) and the vinylic or aromatic boronic acid (1.5 eq).

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted 2H-chromene.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized 2H-chromene derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

-

Prepare a serial dilution of the 2H-chromene compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation and Visualization

Clear and concise presentation of SAR data is crucial for interpretation and further drug design efforts.

General Workflow for SAR Studies of 2H-Chromenes

Caption: General workflow for SAR studies of 2H-chromenes.

Key SAR Insights for Anticancer 2H-Chromenes

Caption: Key SAR insights for anticancer 2H-chromenes.

Conclusion and Future Perspectives

The 2H-chromene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Structure-activity relationship studies have illuminated the critical role of substituents in dictating the biological activity of these compounds. For anticancer applications, halogenation of the aromatic ring and the introduction of specific functionalities at the C2 and C3 positions are key strategies for enhancing potency. Similarly, for antimicrobial agents, multi-halogenated 3-nitro-2H-chromenes have shown significant promise.

Future research in this area will likely focus on several key aspects:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by bioactive 2H-chromenes will enable more targeted drug design.

-

Exploration of New Chemical Space: The development of novel synthetic methodologies will allow access to previously unexplored substitution patterns and fused-ring systems, potentially leading to the discovery of compounds with novel biological activities.

-

Optimization of Pharmacokinetic Properties: Alongside potency, future SAR studies must also focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of 2H-chromene derivatives to improve their drug-like characteristics.

-

Application of Computational Methods: In silico modeling and docking studies can be increasingly utilized to predict the binding of 2H-chromenes to their biological targets, thereby guiding the rational design of more potent and selective inhibitors.

References

-

Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. MDPI. [Link]

-

Synthesis of 2-substituted 2H-chromenes using potassium vinyltrifluoroborates. National Institutes of Health. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]

-

Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Science and Technology. [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

-

Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. [Link]

-

Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. [Link]

-

2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold. PubMed. [Link]

-

Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

-

Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University Research Congress. [Link]

-

Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. PubMed. [Link]

-

Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. ResearchGate. [Link]

-

Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. PubMed. [Link]

-

Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. Asian Journal of Chemistry. [Link]

-

In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives. ChemistrySelect. [Link]

-

Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Semantic Scholar. [Link]

-

Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. National Institutes of Health. [Link]

-

PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. National Institutes of Health. [Link]

-

ChemInform Abstract: 2H-Chromene Derivatives Bearing Thiazolidine-2,4-dione, Rhodanine or Hydantoin Moieties as Potential Anticancer Agents. ResearchGate. [Link]

-